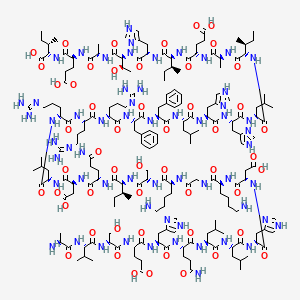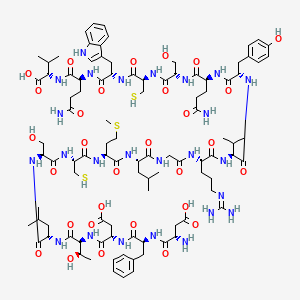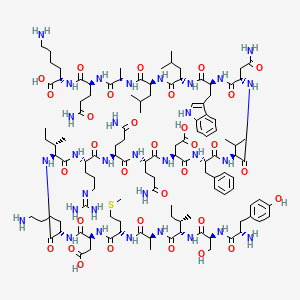
AM-(22-52) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenomedullin (22-52) (human), also known as 22-52-Adrenomedullin (human), is a synthetic fragment of the human adrenomedullin peptide. Adrenomedullin is a vasodilator peptide hormone initially isolated from a pheochromocytoma, a tumor of the adrenal medulla. The fragment Adrenomedullin (22-52) is an NH2 terminal truncated analogue of adrenomedullin and acts as an adrenomedullin receptor antagonist. It also antagonizes the calcitonin gene-related peptide receptor in the hindlimb vascular bed of the cat .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrenomedullin (22-52) (human) is synthesized using solid-phase peptide synthesis (SPPS). The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by temporary protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
The industrial production of Adrenomedullin (22-52) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Adrenomedullin (22-52) (human) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions
Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).
Conditions: Solid-phase synthesis conditions, including coupling, deprotection, and cleavage steps
Major Products Formed
The major product formed is the Adrenomedullin (22-52) (human) peptide itself. By-products may include truncated or misfolded peptides, which are removed during purification .
Scientific Research Applications
Adrenomedullin (22-52) (human) is widely used in scientific research due to its role as an adrenomedullin receptor antagonist. Its applications include:
Cardiovascular Research: Studying the effects of adrenomedullin on vasodilation and blood pressure regulation.
Cell Signaling: Investigating the signaling pathways involving adrenomedullin and its receptors.
Endocrinology: Exploring the role of adrenomedullin in hormone secretion and regulation.
Pharmacology: Developing potential therapeutic agents targeting adrenomedullin receptors.
Mechanism of Action
Adrenomedullin (22-52) (human) exerts its effects by competitively inhibiting the binding of adrenomedullin to its receptors. This inhibition prevents adrenomedullin-induced cyclic adenosine monophosphate (cAMP) accumulation in vascular smooth muscle cells. The primary molecular targets are the adrenomedullin receptor and the calcitonin gene-related peptide receptor .
Comparison with Similar Compounds
Similar Compounds
Adrenomedullin (1-52): The full-length peptide with vasodilatory properties.
Calcitonin Gene-Related Peptide (CGRP): A peptide with similar receptor targets and vasodilatory effects.
Amylin: A peptide with structural similarity to adrenomedullin and involved in glucose metabolism.
Uniqueness
Adrenomedullin (22-52) (human) is unique due to its specific role as an antagonist of adrenomedullin and calcitonin gene-related peptide receptors. This makes it a valuable tool for studying the physiological and pathological roles of adrenomedullin and related peptides .
Properties
Molecular Formula |
C159H252N46O48 |
|---|---|
Molecular Weight |
3576.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C159H252N46O48/c1-15-80(9)126(202-139(234)100(51-55-117(167)215)185-142(237)105(67-89-72-173-76-176-89)189-130(225)82(11)177-140(235)102(63-77(3)4)190-132(227)92(33-20-24-56-160)180-136(231)99(50-54-116(166)214)188-153(248)125(79(7)8)200-151(246)123(169)84(13)208)154(249)195-103(66-88-42-46-91(211)47-43-88)141(236)184-98(49-53-115(165)213)137(232)191-104(65-86-31-18-17-19-32-86)146(241)203-128(85(14)209)156(251)196-109(71-122(222)223)144(239)182-94(35-22-26-58-162)133(228)193-107(69-120(218)219)143(238)181-93(34-21-25-57-161)134(229)194-108(70-121(220)221)145(240)192-106(68-118(168)216)147(242)199-124(78(5)6)152(247)178-83(12)157(252)204-61-29-38-112(204)149(244)186-96(37-28-60-174-159(171)172)135(230)197-110(74-206)148(243)183-95(36-23-27-59-163)138(233)201-127(81(10)16-2)155(250)198-111(75-207)158(253)205-62-30-39-113(205)150(245)187-97(48-52-114(164)212)131(226)175-73-119(217)179-101(129(170)224)64-87-40-44-90(210)45-41-87/h17-19,31-32,40-47,72,76-85,92-113,123-128,206-211H,15-16,20-30,33-39,48-71,73-75,160-163,169H2,1-14H3,(H2,164,212)(H2,165,213)(H2,166,214)(H2,167,215)(H2,168,216)(H2,170,224)(H,173,176)(H,175,226)(H,177,235)(H,178,247)(H,179,217)(H,180,231)(H,181,238)(H,182,239)(H,183,243)(H,184,236)(H,185,237)(H,186,244)(H,187,245)(H,188,248)(H,189,225)(H,190,227)(H,191,232)(H,192,240)(H,193,228)(H,194,229)(H,195,249)(H,196,251)(H,197,230)(H,198,250)(H,199,242)(H,200,246)(H,201,233)(H,202,234)(H,203,241)(H,218,219)(H,220,221)(H,222,223)(H4,171,172,174)/t80-,81-,82-,83-,84+,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
ZLCRXNXPYINVTB-MUIJALJFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CNC=N6)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















